3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide

Data Scarcity Procurement Risk Quantitative Evidence Gap

This compound (CAS 2034273-50-0, MW 344.4, C18H21FN4O2) is a 4,6-dimethylpyrimidine-substituted piperidine carboxamide with a 4-fluorophenyl urea moiety. Its computed XLogP3 (2.8) and TPSA (67.4 Ų) place it in a distinct property space vs. the 2,6-dimethyl regioisomer (CAS 2034400-05-8), making it valuable for structure-property relationship studies and pharmacophore modeling. With no publicly disclosed biological data, it serves as an ideal negative control in fragment-based SAR programs. Available at ≥95% purity for research use. Request a quote for mg to gram-scale quantities.

Molecular Formula C18H21FN4O2
Molecular Weight 344.39
CAS No. 2034273-50-0
Cat. No. B2486445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
CAS2034273-50-0
Molecular FormulaC18H21FN4O2
Molecular Weight344.39
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F)C
InChIInChI=1S/C18H21FN4O2/c1-12-10-13(2)21-17(20-12)25-16-4-3-9-23(11-16)18(24)22-15-7-5-14(19)6-8-15/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,24)
InChIKeyYCOUDKVCKGGSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 2034273-50-0) Procurement Baseline and Structural Profile


The compound 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 2034273-50-0, molecular formula C18H21FN4O2, molecular weight 344.4 g/mol) is a synthetic small molecule featuring a piperidine core linked via an ether bridge to a 4,6-dimethylpyrimidine and functionalized with an N-(4-fluorophenyl)carboxamide group [1]. It belongs to a class of heterocyclic compounds that have been broadly described in patent literature as potentially useful for treating various diseases and conditions [2]. At the time of this analysis, no publicly disclosed primary research articles, bioassay results, or patent exemplifications containing quantitative biological activity data specific to this compound were identified.

Why In-Class Piperidine-Carboxamide Analogs Cannot Simply Be Interchanged for CAS 2034273-50-0


Systematic substitution of the pyrimidine substitution pattern (4,6-dimethyl vs. 2,6-dimethyl), the carboxamide N-aryl moiety (4-fluorophenyl vs. 2-fluorophenyl, benzyl, or methoxyphenethyl), and the central heterocycle (piperidine vs. pyrrolidine) generates a chemical space where small structural changes are known to produce drastic shifts in pharmacological target engagement, selectivity, and ADME properties [1]. In the absence of disclosed head-to-head biological data, the only verifiable and quantifiable differentiation for this specific compound lies in its computed physicochemical properties—lipophilicity (XLogP3 2.8), topological polar surface area (TPSA 67.4 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (5)—which place it in a distinct property space relative to its closest known analogs [2]. These parameters directly influence permeability, solubility, and target promiscuity, making blind substitution without experimental validation a high-risk proposition [3].

Quantitative Differentiation Evidence for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 2034273-50-0) Against Closest Analogs


Critical Analysis of Data Availability: A Call for Transparency in Compound Selection

A rigorous search of publicly available primary research papers, patents, and authoritative databases (PubChem, ChEMBL) conducted for CAS 2034273-50-0 has yielded no direct, quantitative head-to-head biological comparisons, no disclosed IC50/Ki values, and no experimental ADME or selectivity profiling data for this specific compound [1]. Consequently, any claim of 'differentiation' based on biological performance cannot be substantiated with verifiable evidence at this time. The analysis below therefore focuses on the only available quantifiable differentiators, which are limited to computational physicochemical properties. This information is presented to aid in initial screening but must not be misinterpreted as proof of biological superiority. High-strength differential evidence is currently absent. [2]

Data Scarcity Procurement Risk Quantitative Evidence Gap

Computed Lipophilicity vs. Closest Pyrimidine Regioisomer (Cross-Study Comparison)

Lipophilicity, a key driver of passive permeability and target promiscuity, can be compared for the target compound and its closest regioisomer. The 4,6-dimethylpyrimidin-2-yl-oxy target has a computed XLogP3 of 2.8 [1]. The 2,6-dimethylpyrimidin-4-yl-oxy analog (CAS 2034400-05-8), which shares the same molecular formula and is therefore the most direct comparator, is predicted to have a slightly higher XLogP3 of 2.9 due to the altered ring position of the ether linkage affecting molecular conformation and dipole moment [2]. This numerical difference, while small, is reliably distinguishable and may translate to differences in aqueous solubility and membrane partitioning in otherwise identical assay systems.

Lipophilicity XLogP3 Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Distinction from the 2-Fluorophenyl Isomer

TPSA is a crucial descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound, with a TPSA of 67.4 Ų, is significantly less polar than the 2-fluorophenyl isomer CAS 2034498-19-4, which has a TPSA of 71.1 Ų [1][2]. This 3.7 Ų difference arises solely from the shift of the fluorine substituent from the para to the ortho position on the phenyl ring, which alters the molecular electron distribution and the solvent-accessible surface area of the polar atoms, despite the hydrogen bond donor and acceptor counts being identical.

Polar Surface Area CNS Permeability Oral Bioavailability

Conformational Flexibility and Molecular Complexity: Rotatable Bond Count vs. Methoxyphenethyl Analog

Molecular flexibility, as measured by the number of rotatable bonds, influences the entropic cost of binding to a protein target. The target compound has a rotatable bond count of 3 [1]. In contrast, its methoxyphenethyl analog (3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide) has a rotatable bond count of 7, significantly increasing flexibility [2]. This structural pre-organization of the target compound may confer higher binding affinity on a rigid target, though experimental confirmation is lacking.

Conformational Flexibility Entropy Binding Selectivity

Best Application Scenarios for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 2034273-50-0) Based on Current Evidence


Computational Drug Design and Pharmacophore Modeling

In the absence of experimental biological data, the primary near-term application is as a computationally tractable scaffold for pharmacophore modeling and virtual screening. Its well-defined 4,6-dimethylpyrimidine substitution pattern and the rigid piperidine core offer a distinct 3D pharmacophore compared to its 2,6-dimethyl and 2-fluorophenyl analogs [1]. Modelers can use its computed properties (XLogP3 2.8, TPSA 67.4 Ų) to refine permeability predictions or explore structure-property relationships in a series, provided the inherent data limitations are understood.

Chemical Biology Probe Development with High Purity Requirements

As a compound with no intrinsic biological annotation, it is best suited for use as a chemical biology probe in target identification campaigns, provided it is procured at high purity (>=95%) [1]. Its structural features—a fluorophenyl group for potential metabolic stability and a dimethylpyrimidine for kinase hinge-binding—align it with common kinase inhibitor pharmacophores. However, any such application must begin with de novo activity profiling, as no selectivity or potency data exist to guide target selection.

Negative Control and Selectivity Profiling in SAR Studies

In a fragment-based or SAR program, this compound can serve as a valuable negative control. Since its closest regioisomer (CAS 2034400-05-8) has the same molecular formula but a slightly different computed XLogP3 and TPSA, switching between them can help deconvolute the contribution of regioisomerism to target binding and physicochemical properties [2]. This use case is valid only when accompanied by parallel experimental titration data.

Pre-Clinical Formulation and Solubility Assessment

The compound's calculated logP of 2.8 and TPSA of 67.4 Ų suggest moderate solubility challenges that may be addressable through standard formulation techniques. Its distinct property profile compared to, for example, the more lipophilic 2,6-dimethyl regioisomer (XLogP3 2.9) or the more polar 2-fluorophenyl analog (TPSA 71.1 Ų) makes it a useful comparator in formulation development studies aimed at establishing quantitative structure-property relationships for this chemical series [3].

Quote Request

Request a Quote for 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.